molecular formula C14H12N2 B5321348 6-methyl-2-(3-pyridinyl)-1H-indole

6-methyl-2-(3-pyridinyl)-1H-indole

Cat. No. B5321348
M. Wt: 208.26 g/mol
InChI Key: BKJUALJDZUWJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(3-pyridinyl)-1H-indole, commonly known as MPI or 6-MP, is a potent indole derivative that has been extensively studied for its scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

Mechanism of Action

The mechanism of action of 6-MP is not fully understood, but it is believed to work by inhibiting the synthesis of DNA and RNA, which are essential for the growth and proliferation of cancer cells. It has also been found to inhibit the activity of enzymes involved in the metabolism of purine nucleotides, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-MP are numerous. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-MP for lab experiments is its potency and specificity. This compound has been found to be highly effective against cancer cells, while having minimal effects on healthy cells. However, one of the limitations of 6-MP is its toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 6-MP. One area of research is the development of new and more effective synthesis methods for this compound. Another area of research is the exploration of its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-MP and its potential effects on the body.

Synthesis Methods

The synthesis of 6-MP is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-acetylpyridine with ethyl formate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to yield 6-methyl-2-(3-pyridinyl)-1H-indole.

Scientific Research Applications

The scientific research applications of 6-MP are vast and varied. This compound has been extensively studied for its anti-tumor properties and has been found to be effective against a wide range of cancers, including leukemia, lymphoma, and breast cancer. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease and autoimmune disorders.

properties

IUPAC Name

6-methyl-2-pyridin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUALJDZUWJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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